![molecular formula C9H23NO13P2 B10778162 [2,2-dihydroxyethyl-[(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexyl]amino]methylphosphonic acid](/img/structure/B10778162.png)
[2,2-dihydroxyethyl-[(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexyl]amino]methylphosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2,2-dihydroxyethyl-[(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexyl]amino]methylphosphonic acid is a complex organic compound with the molecular formula C₉H₂₃NO₁₃P₂. This compound is characterized by its multiple hydroxyl groups and phosphonic acid moieties, making it a significant molecule in various biochemical and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2,2-dihydroxyethyl-[(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexyl]amino]methylphosphonic acid typically involves multi-step organic reactionsCommon reagents used in these reactions include phosphoric acid derivatives and protective groups to ensure selective functionalization .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, which is essential for its application in various fields .
Analyse Des Réactions Chimiques
Types of Reactions
[2,2-dihydroxyethyl-[(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexyl]amino]methylphosphonic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The phosphonic acid groups can be reduced to phosphine derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while substitution reactions can produce a wide range of functionalized derivatives .
Applications De Recherche Scientifique
Chemistry
In chemistry, [2,2-dihydroxyethyl-[(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexyl]amino]methylphosphonic acid is used as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis .
Biology
In biological research, this compound is studied for its potential role in metabolic pathways and enzyme interactions. Its structure mimics certain natural metabolites, making it useful in studying biochemical processes and developing enzyme inhibitors .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological molecules suggests it could be used in drug development, particularly in targeting specific enzymes or receptors .
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mécanisme D'action
The mechanism of action of [2,2-dihydroxyethyl-[(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexyl]amino]methylphosphonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s multiple hydroxyl and phosphonic acid groups allow it to form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
[2,2-dihydroxyethyl-[(2R,3R,4R,5R)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexyl]amino]methylphosphonic acid: A stereoisomer with similar chemical properties but different spatial arrangement of atoms.
[2,2-dihydroxyethyl-[(2S,3S,4S,5S)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexyl]amino]methylphosphonic acid: Another stereoisomer with distinct biological activity due to its different configuration.
Uniqueness
The uniqueness of [2,2-dihydroxyethyl-[(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexyl]amino]methylphosphonic acid lies in its specific stereochemistry and functional group arrangement, which confer unique reactivity and interaction profiles compared to its isomers and other similar compounds .
Propriétés
Formule moléculaire |
C9H23NO13P2 |
|---|---|
Poids moléculaire |
415.23 g/mol |
Nom IUPAC |
[2,2-dihydroxyethyl-[(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexyl]amino]methylphosphonic acid |
InChI |
InChI=1S/C9H23NO13P2/c11-5(1-10(2-7(13)14)4-24(17,18)19)8(15)9(16)6(12)3-23-25(20,21)22/h5-9,11-16H,1-4H2,(H2,17,18,19)(H2,20,21,22)/t5-,6-,8+,9+/m1/s1 |
Clé InChI |
ATILYNKCRYHYEP-YGBUUZGLSA-N |
SMILES isomérique |
C([C@H]([C@@H]([C@H]([C@@H](COP(=O)(O)O)O)O)O)O)N(CC(O)O)CP(=O)(O)O |
SMILES canonique |
C(C(C(C(C(COP(=O)(O)O)O)O)O)O)N(CC(O)O)CP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


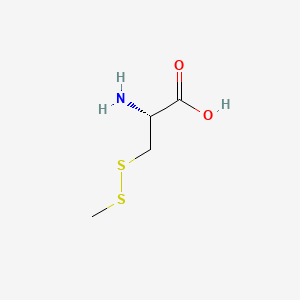
![5,6,7,8-Tetrahydro-imidazo[1,2-A]pyridine-6,7,8-triol](/img/structure/B10778087.png)

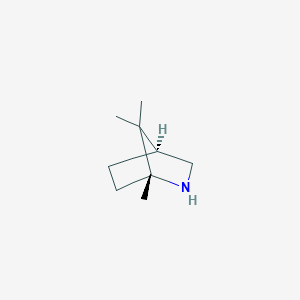
![3-{5-[Amino(iminio)methyl]-6-chloro-1H-benzimidazol-2-YL}-1,1'-biphenyl-2-olate](/img/structure/B10778106.png)
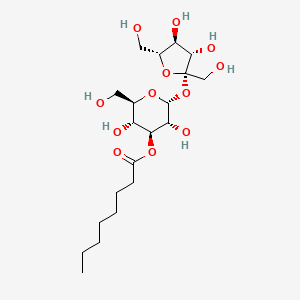
![3-(1h-Indol-3-yl)-2-[4-(4-phenyl-piperidin-1-yl)-benzenesulfonylamino]-propionic acid](/img/structure/B10778108.png)
![N-Acetyl-N-[1-(1,1'-biphenyl-4-ylmethyl)-2-oxoazepan-3-YL]-3,4-diphosphonophenylalaninamide](/img/structure/B10778113.png)
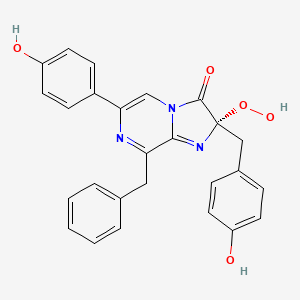
![(2R,4S)-2-[(1R)-2-[(2S)-2-amino-2-carboxyethoxy]-1-[(2,6-dimethoxybenzoyl)amino]-2-oxoethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B10778124.png)
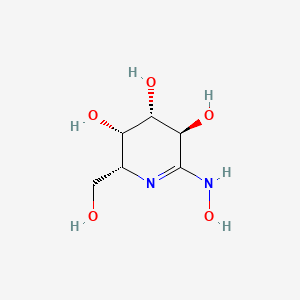

![2-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B10778145.png)

